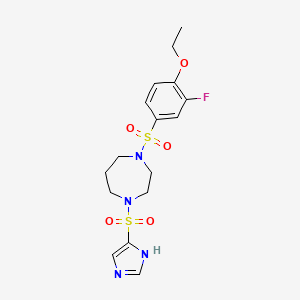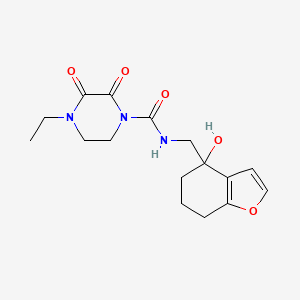![molecular formula C19H19ClN2O3 B3010199 2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921816-86-6](/img/structure/B3010199.png)
2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide" is a chemical entity that appears to be related to a class of organic compounds known for their heterocyclic structures and potential biological activities. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into related compounds and their chemical properties and reactions.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves cyclization reactions and the use of starting materials such as 4-chlorobenzaldehyde and acetylglycine. For instance, the cyclization of N-arylidene-2-(acetamido)-3-(4-chlorophenyl)acrylohydrazides with acetic anhydride leads to the formation of 1-arylideneamino-4-(4-chlorobenzylidene)-2-methyl-1H-imidazolin-5(4H)-ones, as described in one of the studies . This suggests that the synthesis of the compound may also involve similar cyclization steps and starting materials.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic methods, including IR, 1H-NMR, and MS spectral data . These techniques are crucial for determining the structure of complex organic molecules, including the one . The presence of a 4-chlorophenyl group is a common feature in these molecules, which could imply that the compound of interest may also exhibit similar spectral characteristics.
Chemical Reactions Analysis
The chemical reactions involving related compounds include cyclization and aminomethylation. Cyclization reactions are a key step in the formation of heterocyclic compounds, as seen in the synthesis of 1,2,4-triazole and imidazolin-5-one derivatives . Aminomethylation, involving formaldehyde and N-methyl/phenylpiperazine, is used to produce Mannich bases, which are known for their biological activities . These reactions could be relevant to the synthesis and functionalization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by their molecular weight, solubility, and reactivity towards various reagents. The presence of a chlorophenyl group can influence the lipophilicity of the molecule, while the heterocyclic core can affect its stability and reactivity . The biological activity, such as lipase and α-glucosidase inhibition, is also a significant property, with some compounds showing potent inhibitory activities . These properties are essential for understanding the behavior of the compound in biological systems and for its potential applications in medicinal chemistry.
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
- Compounds similar to 2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide have been synthesized and evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria. These compounds show moderate to good activity against these bacteria, indicating potential applications in developing new antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).
Spectroscopic and Quantum Mechanical Studies
- Similar molecules have been synthesized and analyzed for their vibrational spectra and electronic properties. These studies are crucial for understanding the molecular structure and potential applications of such compounds in various fields, including material science and pharmacology (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).
Photovoltaic Efficiency Modeling
- The compounds' photochemical and thermochemical modeling has been performed to assess their potential as photosensitizers in dye-sensitized solar cells (DSSCs). They demonstrate good light harvesting efficiency and free energy of electron injection, indicating potential applications in photovoltaic cells (Mary et al., 2020).
Antitumor Activity Evaluation
- Derivatives of similar compounds have been screened for their potential antitumor activity in vitro against human tumor cell lines, indicating their possible use in cancer research and therapy (Yurttaş, Tay, & Demirayak, 2015).
Nonlinear Optical (NLO) Properties
- The non-linear optical activity of similar compounds has been investigated, and they exhibit varying hyperpolarizability values, suggesting applications in the field of NLO materials (Mary et al., 2020).
Anti-inflammatory Activity
- Certain derivatives have been synthesized and evaluated for anti-inflammatory activity, showing significant potential in this area, which could lead to new treatments for inflammatory conditions (Sunder & Maleraju, 2013).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-19(2)11-25-16-8-7-14(10-15(16)22-18(19)24)21-17(23)9-12-3-5-13(20)6-4-12/h3-8,10H,9,11H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVAAMKGPFWOPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-amino-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3010121.png)

![2-(2,4-dichlorophenoxy)-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B3010124.png)
![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B3010126.png)



![Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B3010132.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-3,5-dimethoxy-4-methylbenzamide](/img/structure/B3010134.png)

![ethyl 4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3010137.png)
![2-Propenenitrile, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B3010138.png)